An In-depth Technical Guide to 4-Aminoisoindolin-1-one: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 4-Aminoisoindolin-1-one: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminoisoindolin-1-one is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its core structure, an isoindolinone moiety, is a key pharmacophore in a range of biologically active molecules, most notably as a foundational scaffold for the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 4-Aminoisoindolin-1-one and its derivatives, with a focus on their role as PARP-1 inhibitors and the associated signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented.
Chemical Structure and Properties
4-Aminoisoindolin-1-one is characterized by a bicyclic system where a benzene ring is fused to a γ-lactam ring, with an amino group substituted at the 4th position of the isoindolinone core.
Chemical Structure:
Table 1: Chemical Identifiers and Physicochemical Properties of 4-Aminoisoindolin-1-one
| Identifier | Value | Reference |
| IUPAC Name | 4-amino-2,3-dihydroisoindol-1-one | [1][2] |
| CAS Number | 366452-98-4 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Melting Point | 225-230 °C | [3] |
| Density | 1.307 g/cm³ | [3] |
| Appearance | White to yellow to orange powder/crystal | [4] |
| Solubility | Soluble in methanol | [3] |
Synthesis of 4-Aminoisoindolin-1-one
The synthesis of 4-Aminoisoindolin-1-one can be achieved through a multi-step process, typically starting from 2-methyl-3-nitrobenzoic acid methyl ester. The key steps involve bromination, cyclization to form the nitroisoindolinone intermediate, followed by reduction of the nitro group to yield the final amino compound.
Experimental Protocol: Synthesis of 4-Nitroisoindolin-1-one
This protocol is adapted from the general procedure described in patent CN115784967A.
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Bromination: To a solution of 2-methyl-3-nitrobenzoic acid methyl ester (0.18 mol), N-bromosuccinimide (NBS, 0.2 mol), and benzoyl peroxide (BPO, 0.018 mol) in carbon tetrachloride (350 mL), the mixture is heated at reflux (approximately 75°C) for 12 hours.[5] After completion of the reaction, the mixture is cooled to 30°C and filtered.[5] The filtrate is concentrated under reduced pressure and the residue is recrystallized from ether to yield 2-bromomethyl-3-nitro-benzoic acid methyl ester.[5]
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Cyclization: The crude 2-bromomethyl-3-nitro-benzoic acid methyl ester is dissolved in an ammonia-containing alcohol solution (e.g., methanolic ammonia).[5] The mixture is stirred for 2-6 hours at 20-30°C.[5] The solvent is then removed under reduced pressure. The resulting solid is filtered, washed, and dried to afford 4-nitroisoindolin-1-one.[5]
Experimental Protocol: Synthesis of 4-Aminoisoindolin-1-one (Catalytic Hydrogenation)
This protocol is a general method for the reduction of aromatic nitro compounds.
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Reaction Setup: In a hydrogenation vessel, 4-nitroisoindolin-1-one (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
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Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 4-Aminoisoindolin-1-one. The crude product can be further purified by recrystallization.
Analytical Methods
The characterization and purity assessment of 4-Aminoisoindolin-1-one are crucial for its application in research and drug development. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be utilized for the analysis of 4-Aminoisoindolin-1-one.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
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Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of 4-Aminoisoindolin-1-one.
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¹H NMR (DMSO-d₆, 400 MHz): The spectrum of the precursor, 4-nitroisoindolin-1-one, shows characteristic signals at δ 8.85 (s, 1H), 7.72 (m, 3H), and 4.43 (s, 2H).[5] For 4-Aminoisoindolin-1-one, shifts in the aromatic region and the appearance of an amino proton signal are expected.
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¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon of the isoindolinone ring.
Biological Activity and Signaling Pathways
The primary biological significance of 4-Aminoisoindolin-1-one and its derivatives lies in their potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway.
PARP-1 Inhibition
PARP-1 inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP-1, these compounds prevent the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.
Table 2: PARP-1 Inhibitory Activity of Selected Isoindolinone Derivatives
| Compound | PARP-1 IC₅₀ (nM) | Cell Line | Reference |
| Olaparib (Reference) | 5 | - | [6] |
| Rucaparib (Reference) | 7 | - | [6] |
| Quinoxaline-based Isoindolinone Derivative 5 | 3.05 | - | [7] |
| Quinoxaline-based Isoindolinone Derivative 8a | 2.31 | - | [7] |
Signaling Pathway of PARP-1 Inhibition and Immune Activation
Recent studies have elucidated a connection between PARP inhibition and the activation of the innate immune system through the cGAS-STING pathway.
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DNA Damage and Micronuclei Formation: Inhibition of PARP-1 leads to an accumulation of DNA damage and the formation of micronuclei containing cytosolic double-stranded DNA (dsDNA).[2]
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cGAS Activation: The cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][4]
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STING Activation: cGAMP binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[2][4]
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TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[2][4]
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Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[4]
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Antitumor Immunity: The secretion of type I interferons promotes an antitumor immune response by enhancing the recruitment and activation of immune cells, such as T cells, into the tumor microenvironment.[2]
Conclusion
4-Aminoisoindolin-1-one represents a valuable scaffold in medicinal chemistry, particularly for the development of targeted cancer therapies. Its role as a precursor to potent PARP-1 inhibitors highlights its importance in the ongoing efforts to combat cancers with specific DNA repair deficiencies. The elucidation of the downstream signaling pathways, including the activation of the cGAS-STING pathway, opens new avenues for combination therapies aimed at harnessing both direct cytotoxicity and immune-mediated tumor clearance. Further research into the structure-activity relationships of 4-Aminoisoindolin-1-one derivatives will undoubtedly lead to the discovery of novel and more effective therapeutic agents.
References
- 1. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARPi triggers the STING-dependent immune response and enhances the therapeutic efficacy of immune checkpoint blockade independent of BRCAness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Citations to PARP inhibition enhances tumor cell–intrinsic immunity in ERCC1-deficient non–small cell lung cancer [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. CN115784967A - Synthesis method of nitroisoindolinone compounds - Google Patents [patents.google.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
